

The Natural Occurrence of Undecanoic Acid and Its Salts: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium undecanoate

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Abstract

Undecanoic acid, a saturated medium-chain fatty acid, is a naturally occurring compound found across various biological systems, from microorganisms to mammals. This technical guide provides an in-depth overview of the natural occurrence of undecanoic acid and its salts, with a focus on quantitative data, experimental protocols for its analysis, and its role in cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the biological significance and potential applications of this fatty acid.

Natural Occurrence of Undecanoic Acid

Undecanoic acid, also known as n-undecylic acid, is biosynthesized and found in a variety of natural sources, including dairy products, human milk, plant oils, and microorganisms. While generally present in lower concentrations compared to other fatty acids, its presence is of significant interest due to its biological activities.

Animal Sources

Undecanoic acid is a constituent of milk fat in various mammals. Its concentration can be influenced by factors such as species, diet, and lactation stage.

- **Dairy Products:** Undecanoic acid is found in dairy products such as cow's milk, goat's milk, butter, and cheese.[1][2][3] In goat milk, its concentration has been quantified, showing variability based on the farming system. For instance, one study reported an average concentration of 0.13 g per 100g of total fatty acids in goat milk from a low-input organic system. In cheese, particularly aged varieties like Cheddar, undecanoic acid contributes to the flavor profile.[4] The lipolysis that occurs during cheese ripening releases free fatty acids, including undecanoic acid.[5]
- **Human Milk:** Undecanoic acid is a component of human breast milk.

Plant Sources

Several plant species are known to contain undecanoic acid, often as a minor component of their essential oils or seed fats.

- **Coconut Oil:** Coconut oil and palm kernel oil are known sources of medium-chain fatty acids. While lauric acid is the most abundant, undecanoic acid is also present.
- **Other Plants:** Undecanoic acid has been identified in plants such as *Diplospora harra* and *Blumea aromatica*.

Microbial Sources

Undecanoic acid has been identified in various microorganisms, where it can play a role in signaling and defense.

- **Fungi:** The dermatophyte *Trichophyton rubrum* is a notable fungal species where undecanoic acid has been studied for its antifungal properties.
- **Diatoms:** The marine diatom *Coscinodiscus* has been reported to contain undecanoic acid.

Quantitative Data on Undecanoic Acid Occurrence

The concentration of undecanoic acid varies significantly among different natural sources. The following table summarizes the available quantitative data.

Natural Source	Sample Type	Concentration of Undecanoic Acid	Reference(s)
Goat Milk	Fat	0.10 - 0.13 g/100g of total fatty acids	
Cheddar-type Cheese	Volatile fraction	Identified as a key volatile acid	

Note: Quantitative data for undecanoic acid in many natural sources is not extensively reported in the literature, often being grouped with other minor fatty acids.

Natural Occurrence of Undecanoic Acid Salts

The natural occurrence of undecanoic acid in the form of salts (undecanoates) within biological systems is not well-documented. While salts like calcium undecylenate and zinc undecylenate are used in commercial products for their antifungal properties, they are typically derived from the processing of castor oil and are not reported as naturally occurring in the same form in dietary sources or within the human body.

Experimental Protocols

The accurate quantification of undecanoic acid from complex biological matrices requires robust extraction and analytical methods. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable technique.

Extraction of Free Fatty Acids from Dairy Products

This protocol is adapted for the extraction of free fatty acids from milk and cheese.

Materials:

- Ether-heptane mixture
- Ethanol
- 2.5 M Sulfuric acid

- Sodium sulfate (anhydrous)
- Internal standard (e.g., a deuterated fatty acid)
- Centrifuge
- Vortex mixer

Procedure:

- **Sample Preparation (Milk):** To a known volume of milk, add a known amount of the internal standard. Add ethanol and 2.5 M sulfuric acid.
- **Sample Preparation (Cheese):** Grind a known weight of cheese with anhydrous sodium sulfate. Add a known amount of the internal standard and 2.5 M sulfuric acid.
- **Extraction:** Add the ether-heptane mixture to the prepared sample. Vortex vigorously for 2 minutes.
- **Phase Separation:** Centrifuge the mixture to achieve clear phase separation.
- **Collection:** Carefully collect the upper organic layer containing the free fatty acids.
- **Drying:** Dry the organic extract under a stream of nitrogen.

Derivatization and GC-MS Analysis

For GC-MS analysis, fatty acids are typically converted to their more volatile methyl esters (FAMES).

Materials:

- Boron trifluoride (BF₃) in methanol (14%) or methanolic HCl
- Hexane
- Saturated NaCl solution
- GC-MS system with a suitable capillary column (e.g., DB-WAX, FFAP)

Procedure:

- **Derivatization:** To the dried fatty acid extract, add BF₃-methanol reagent. Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.
- **Extraction of FAMES:** After cooling, add hexane and a saturated NaCl solution to the vial. Vortex and allow the layers to separate.
- **Sample Injection:** Carefully transfer the upper hexane layer containing the FAMES to a GC vial for analysis.
- **GC-MS Analysis:** Inject the sample into the GC-MS system. The separation of FAMES is achieved on a polar capillary column, and detection is performed by mass spectrometry in either scan or selected ion monitoring (SIM) mode for quantification.



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Fig. 1: General workflow for the extraction and analysis of fatty acids from biological samples.

Signaling Pathways Involving Undecanoic Acid

Undecanoic acid is not merely a metabolic intermediate but also functions as a signaling molecule, interacting with specific receptors to elicit cellular responses.

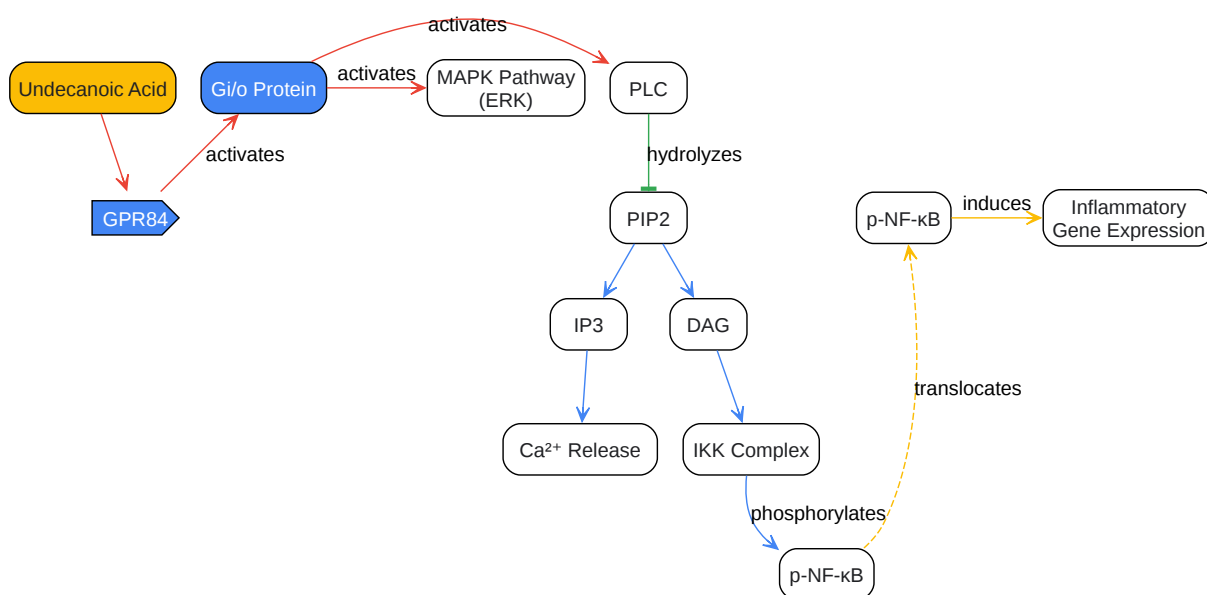
GPR84 Signaling in Immune Cells

Undecanoic acid is an agonist for G-protein coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells such as macrophages and neutrophils. Activation of GPR84 by

undecanoic acid and other medium-chain fatty acids initiates a pro-inflammatory signaling cascade.

Key Events in GPR84 Signaling:

- **Ligand Binding:** Undecanoic acid binds to the extracellular domain of GPR84.
- **G-protein Activation:** Ligand binding induces a conformational change in GPR84, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gi/o family.
- **Downstream Signaling:** The activated G-protein subunits modulate the activity of downstream effectors, leading to:
 - **Increased Intracellular Calcium:** Activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) can lead to the release of calcium from intracellular stores.
 - **MAPK Pathway Activation:** GPR84 signaling can activate the mitogen-activated protein kinase (MAPK) pathway, including ERK.
 - **NF-κB Activation:** The pathway can also lead to the activation of the transcription factor NF-κB, a key regulator of inflammatory gene expression.
- **Cellular Responses:** These signaling events culminate in pro-inflammatory and pro-phagocytic responses in macrophages.



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Fig. 2: Simplified signaling pathway of GPR84 activation by undecanoic acid.

Antifungal Mechanism of Action

Undecanoic acid exhibits significant antifungal activity, particularly against dermatophytes like *Trichophyton rubrum*. Its mechanism is multifaceted, involving the disruption of cellular homeostasis and integrity.

Key Antifungal Actions:

- **Membrane Disruption:** As a fatty acid, undecanoic acid can intercalate into the fungal cell membrane, altering its fluidity and integrity, leading to leakage of cellular contents.
- **Inhibition of Biofilm Formation:** Undecanoic acid has been shown to inhibit the formation of biofilms by pathogenic microorganisms.
- **Modulation of Gene Expression:** It can affect the expression of genes crucial for fungal virulence and metabolism.

Conclusion

Undecanoic acid is a naturally occurring medium-chain fatty acid with diverse biological roles. Its presence in common dietary sources and its function as a signaling molecule, particularly in the immune system, underscore its importance. The detailed experimental protocols provided in this guide offer a framework for its accurate quantification, which is essential for further research into its physiological and pathological roles. The elucidation of its signaling pathways, such as through GPR84, opens avenues for therapeutic interventions in inflammatory and infectious diseases. Further research is warranted to fully understand the quantitative distribution of undecanoic acid in a wider range of natural sources and to explore the therapeutic potential of modulating its signaling pathways.

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- To cite this document: BenchChem. [The Natural Occurrence of Undecanoic Acid and Its Salts: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044268#natural-occurrence-of-undecanoic-acid-and-its-salts]

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